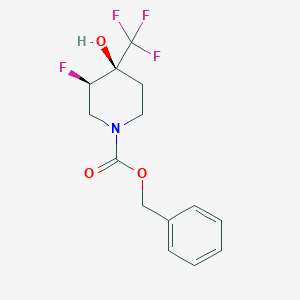

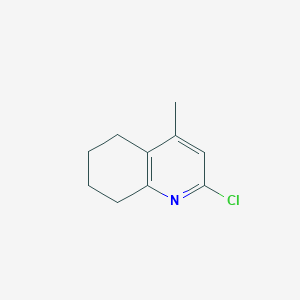

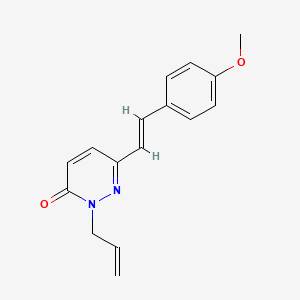

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including compounds similar to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline, often involves multi-step chemical reactions. For instance, one-pot synthesis reactions have been utilized to obtain derivatives through acid-catalyzed condensation and cyclization processes (Yamuna et al., 2010). Another approach includes the reaction of amino compounds with acyl(aroyl)pyruvic acids to produce methyl tetrahydroquinoline carboxylates, showcasing the flexibility in synthetic routes (Rudenko et al., 2013).

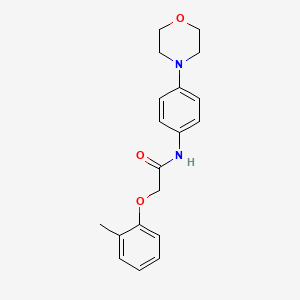

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been extensively studied through X-ray crystallography, revealing the influence of substituents on the overall conformation and crystal packing. Investigations have shown that the molecular shape remains unaffected by different substitution patterns, highlighting the structural stability of this class of compounds (Yamuna et al., 2010). Detailed structural parameters, such as unit cell dimensions and molecular geometry, provide insights into the molecular interactions that govern the solid-state assembly of these compounds.

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include nucleophilic addition, cyclization, and various substitution reactions, allowing for the synthesis of a wide range of compounds with diverse biological and chemical properties. The reactivity is significantly influenced by the presence of functional groups, such as chloro, methyl, and nitro groups, which can dictate the course of chemical transformations and the formation of complex structures (Albov et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility, melting point, and crystal habit, are critical for their practical applications. These properties are often determined by the compound's molecular structure and the nature of its substituents. Crystallographic studies provide valuable information on the solid-state properties, such as crystal symmetry, cell dimensions, and intermolecular interactions, which are essential for understanding the material's behavior under different conditions (Yamuna et al., 2010).

Scientific Research Applications

1. X-ray Mapping and Structural Analysis

The compound has been studied using single-crystal X-ray diffraction, revealing details about its structure and contributing to the broader field of heterocyclic design (Albov, Rybakov, Babaev, & Aslanov, 2004).

2. Synthesis and Derivative Formation

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline reacts with arylamines to form derivatives, which are important for further chemical transformations (Gavrilov & Konshin, 1988).

3. Synthesis and Pharmacological Activity

Derivatives of this compound, such as isopropylamides, have been synthesized and demonstrated to have anti-inflammatory and analgesic activities (Smirnova, Gavrilov, Drovosekova, Nazmetdinov, Kolla, & Kon’shin, 1997).

4. Chemical Transformations

The compound undergoes various chemical transformations, contributing to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, which are important in organic chemistry and pharmaceutical research (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

5. Stereochemistry Studies

Investigations into the stereochemistry of nitrogen heterocycles have included the synthesis and analysis of derivatives of this compound, providing insights into the behavior of these compounds under various conditions (Litvinenko & Voronenko, 1984).

6. Mass Spectral Analysis

The mass spectra of tetrahydroquinolines, including derivatives of the compound , have been recorded, aiding in the understanding of their fragmentation mechanisms, which is crucial in fields like analytical chemistry (Draper & Maclean, 1968).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known to interact with various biological targets

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism depends on the specific structure of the compound and its target.

Biochemical Pathways

Quinoline derivatives can affect multiple pathways depending on their targets . For example, some quinolines have been found to inhibit enzymes involved in DNA synthesis, affecting the DNA replication pathway

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18166) and solid form, suggest that it may have good bioavailability

Result of Action

Quinoline derivatives can have various effects depending on their targets and mode of action . For example, quinolines that inhibit DNA synthesis can lead to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by temperature, as suggested by its storage temperature of 4°C Additionally, factors such as pH and the presence of other compounds can influence the compound’s efficacy

properties

IUPAC Name |

2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWNVQDLPBFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)